Phosphanylidyneacetonitrile
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Overview
Description
This compound is widely recognized for its utility in organic synthesis, particularly in the transformation of carbonyl compounds into unsaturated nitriles . It is often employed as a reagent in various chemical reactions due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphanylidyneacetonitrile can be synthesized through the reaction of tributylphosphine with acetonitrile under specific conditions. The reaction typically involves the use of a base to deprotonate the acetonitrile, followed by the addition of tributylphosphine to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: Phosphanylidyneacetonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions, particularly in the formation of carbon-carbon and carbon-nitrogen bonds.
Addition: It can add to carbonyl compounds to form unsaturated nitriles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Addition: Carbonyl compounds such as aldehydes or ketones, often in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Addition: Unsaturated nitriles.
Scientific Research Applications
Phosphanylidyneacetonitrile has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing into its potential use in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of phosphanylidyneacetonitrile involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is primarily due to the presence of the phosphorane moiety, which stabilizes the negative charge developed during the reaction. The compound can also participate in the formation of ylide intermediates, which are crucial in many organic transformations .
Comparison with Similar Compounds
(Cyanomethylene)tributylphosphorane: Another name for phosphanylidyneacetonitrile, used interchangeably.
Tsunoda reagent: A stabilized trialkylphosphorane used in similar reactions, particularly in the Mitsunobu reaction.
Uniqueness: this compound is unique due to its high reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to form stable ylides and participate in a wide range of reactions sets it apart from other similar compounds .
Properties
CAS No. |
74896-22-3 |
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Molecular Formula |
C2NP |
Molecular Weight |
69.00 g/mol |
IUPAC Name |
2-phosphanylidyneacetonitrile |
InChI |
InChI=1S/C2NP/c3-1-2-4 |
InChI Key |
ZDTBSGXXDJXYMT-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C#P |
Origin of Product |
United States |
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